

Application Notes: Synthesis of 2-Thiopheneacetic Acid via Favorskii Rearrangement

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Compound of Interest

Compound Name: **2-Thiopheneacetic acid**

Cat. No.: **B7760944**

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Introduction

2-Thiopheneacetic acid is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics. The Favorskii rearrangement provides a robust and efficient pathway for the synthesis of this important compound. This application note details the synthetic route, which involves a two-step process: the Friedel-Crafts acylation of thiophene to form 2-chloroacetylthiophene, followed by a base-induced Favorskii rearrangement to yield the final product, **2-thiopheneacetic acid**. This method offers advantages such as readily available starting materials, high conversion rates, and good selectivity.[1]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

- Friedel-Crafts Acylation: Thiophene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to produce 2-chloroacetylthiophene.
- Favorskii Rearrangement: The intermediate, 2-chloroacetylthiophene, undergoes a rearrangement in the presence of a strong base, such as sodium hydroxide, to form **2-thiopheneacetic acid**.

thiopheneacetic acid.[\[1\]](#)

Data Presentation

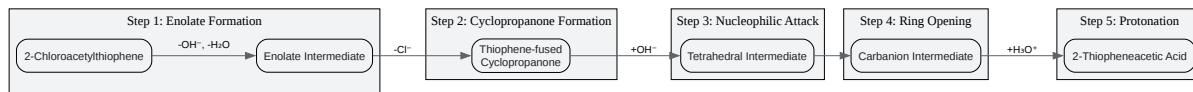
Table 1: Reaction Conditions and Yields for the Synthesis of 2-Thiopheneacetic Acid

Step	Reactants	Catalyst /Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1. Friedel-Crafts Acylation	Thiophene, Chloroacetyl Chloride	Anhydrous Aluminum Chloride	Dichloromethane (optional)	<10 to 30	2-3	High	Patent CN11120 5266A
2. Favorskii Rearrangement	2-Chloroacetylthiophene	Sodium Hydroxide	Water	50-90	2-3	High	Patent CN11120 5266A
Alternative Acylation	Thiophene, Acetic Anhydride	H β zeolite	None	60	2	~99	TSI Journals [2]
Alternative Acylation	Thiophene, Succinyl chloride	EtAlCl ₂	Dichloromethane	0	2	99	HALIL ÜNVER, et al. [3]

Reaction Mechanisms

The Favorskii rearrangement of α -halo ketones is understood to proceed through a cyclopropanone intermediate.[\[4\]](#) In the case of 2-chloroacetylthiophene, the presence of α -hydrogens allows for the formation of an enolate, which then undergoes intramolecular cyclization to form a thiophene-fused cyclopropanone. Subsequent nucleophilic attack by

hydroxide ions opens the strained ring to yield the carboxylate, which is then protonated to give **2-thiopheneacetic acid**.^[4]



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Favorskii Rearrangement Mechanism

Experimental Protocols

Part 1: Synthesis of 2-Chloroacetylthiophene (Friedel-Crafts Acylation)

This protocol is adapted from patent CN111205266A.

Materials:

- Thiophene
- Chloroacetyl chloride
- Anhydrous aluminum chloride
- Dichloromethane (optional, can be run neat)
- Concentrated hydrochloric acid
- Water
- Ice

Equipment:

- Round-bottom flask with a stirrer
- Dropping funnel
- Ice bath
- Heating mantle
- Separatory funnel

Procedure:

- To a stirred solution of thiophene and chloroacetyl chloride (in a molar ratio of approximately 1:1 to 1:1.1), cool the mixture to below 10 °C using an ice bath.
- Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 10 °C. The molar ratio of thiophene to aluminum chloride should be approximately 1:2 to 1:2.5.
- After the addition is complete, slowly warm the reaction mixture to 25-30 °C and stir for 2-3 hours.
- In a separate beaker, prepare a solution of hydrochloric acid in water. Cool this solution to below 0 °C with ice.
- Slowly and carefully pour the reaction mixture into the cold hydrochloric acid solution with vigorous stirring.
- Continue stirring for 1-2 hours.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water.
- If a solvent was used, remove it under reduced pressure to obtain 2-chloroacetylthiophene as an oil.

Part 2: Synthesis of 2-Thiopheneacetic Acid (Favorskii Rearrangement)

This protocol is adapted from patent CN111205266A.

Materials:

- 2-Chloroacetylthiophene
- Sodium hydroxide
- Water
- Concentrated hydrochloric acid
- Ethyl acetate (for extraction)
- Cold water (for washing)

Equipment:

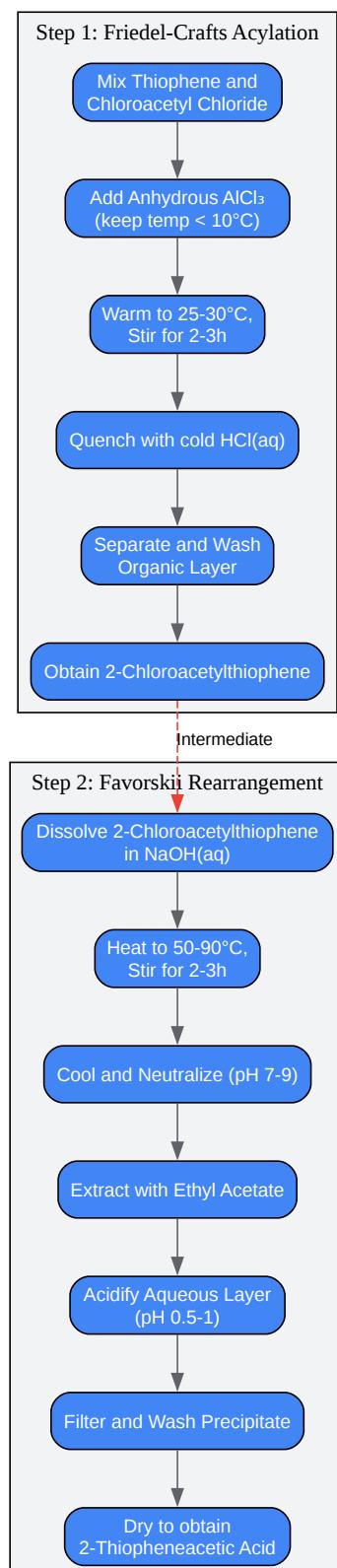
- Round-bottom flask with a stirrer and condenser
- Heating mantle
- pH meter or pH paper
- Separatory funnel
- Buchner funnel and filter paper
- Drying oven

Procedure:

- In a round-bottom flask, dissolve 2-chloroacetylthiophene in water.
- Add sodium hydroxide. The molar ratio of 2-chloroacetylthiophene to sodium hydroxide should be in the range of 1:2 to 1:3.

- Heat the mixture to 50-90 °C and stir for 2-3 hours.
- Cool the reaction mixture to room temperature.
- Adjust the pH of the solution to 7-9 with hydrochloric acid.
- Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
- Carefully adjust the pH of the aqueous layer to 0.5-1 with concentrated hydrochloric acid. A precipitate should form.
- Cool the mixture to 0 °C and collect the solid product by filtration.
- Wash the filter cake with cold water.
- Dry the product in an oven to obtain **2-thiopheneacetic acid**.

Experimental Workflow



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Synthetic Workflow Diagram

Characterization of 2-Thiopheneacetic Acid

The final product can be characterized using standard analytical techniques.

Table 2: Spectroscopic Data for 2-Thiopheneacetic Acid

Technique	Data	Reference
¹ H NMR (in CDCl ₃)	Chemical shifts (δ) will be observed for the thiophene ring protons and the methylene protons of the acetic acid side chain.	ChemicalBook[5]
¹³ C NMR	Characteristic peaks for the carboxylic acid carbon, the methylene carbon, and the carbons of the thiophene ring.	ChemicalBook[6], SpectraBase[7]
IR Spectroscopy (KBr disc)	Strong carbonyl (C=O) stretching vibration from the carboxylic acid, and characteristic peaks for the thiophene ring.	ACS Publications[8], PubChem[9]

Note: Specific chemical shifts and peak positions can be found in the referenced databases. It is recommended to run analytical tests on the synthesized product and compare the data with literature values for confirmation of identity and purity.

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